

The Mechanism of Ac-LEVD-AFC Cleavage: A Technical Guide

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Compound of Interest

Compound Name: Ac-LEVD-AFC

Cat. No.: B1370547

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Introduction

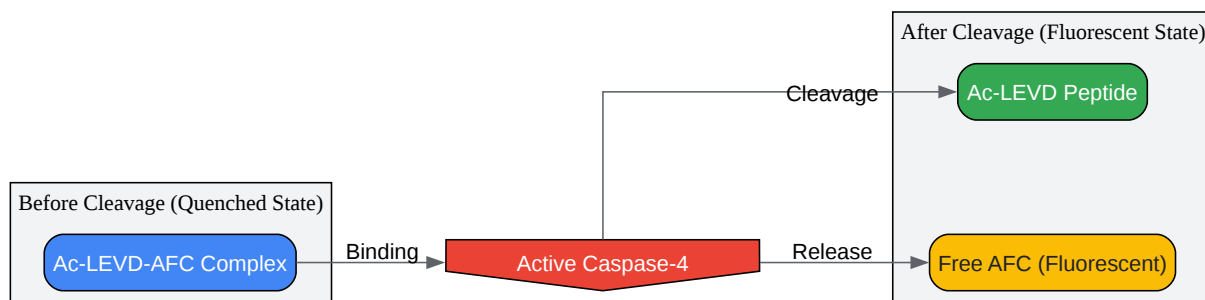
Ac-LEVD-AFC (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-7-amino-4-trifluoromethylcoumarin) is a synthetic, fluorogenic substrate extensively utilized in life sciences research to detect the activity of specific caspase enzymes. It is particularly recognized as a substrate for caspase-4.[1][2][3] Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[4][5] The cleavage of **Ac-LEVD-AFC** results in the release of a fluorescent molecule, providing a sensitive and quantifiable measure of enzymatic activity. This guide provides an in-depth exploration of the cleavage mechanism, the associated signaling pathways, and detailed experimental protocols for researchers, scientists, and drug development professionals.

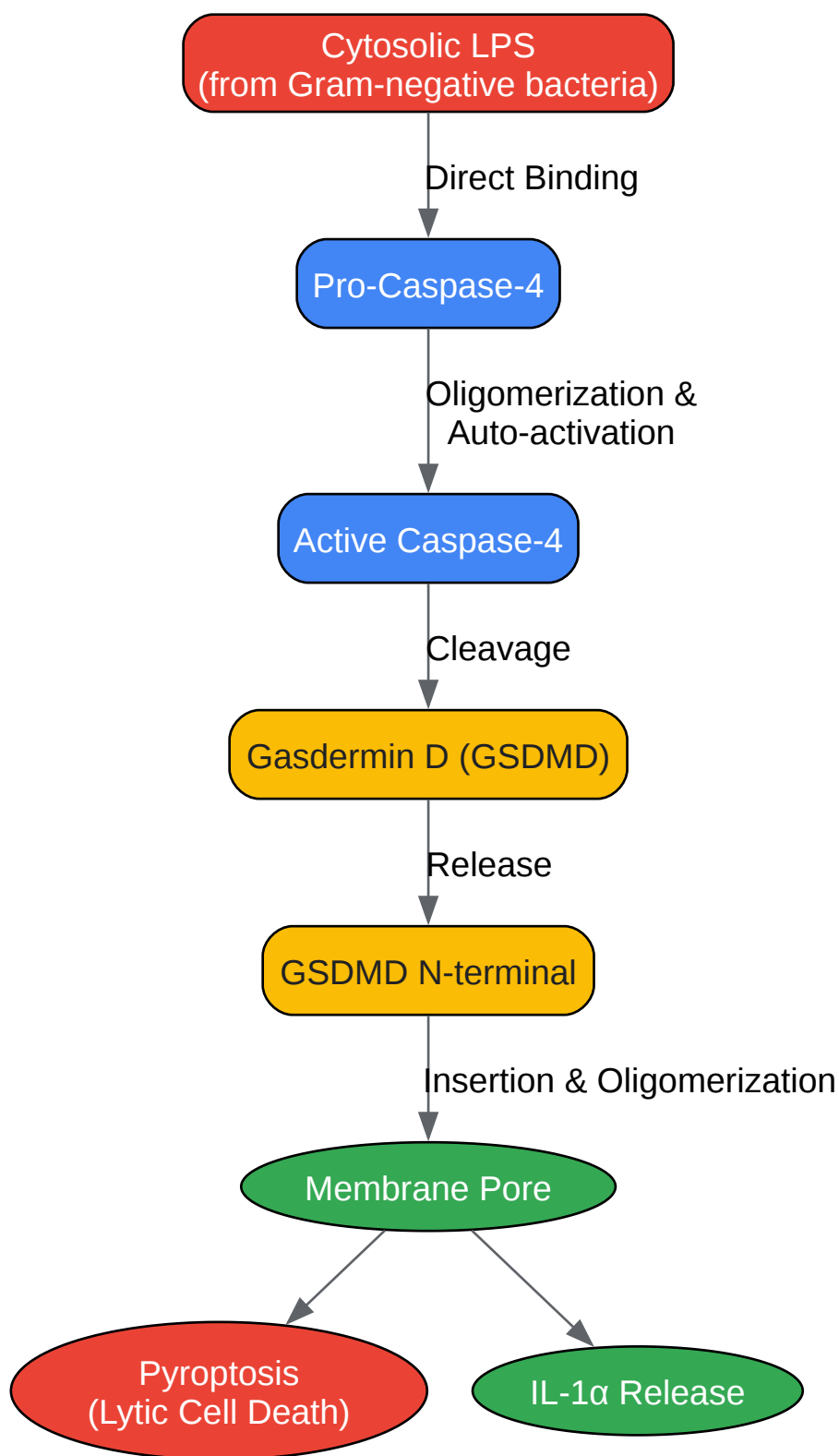
The Cleavage Mechanism

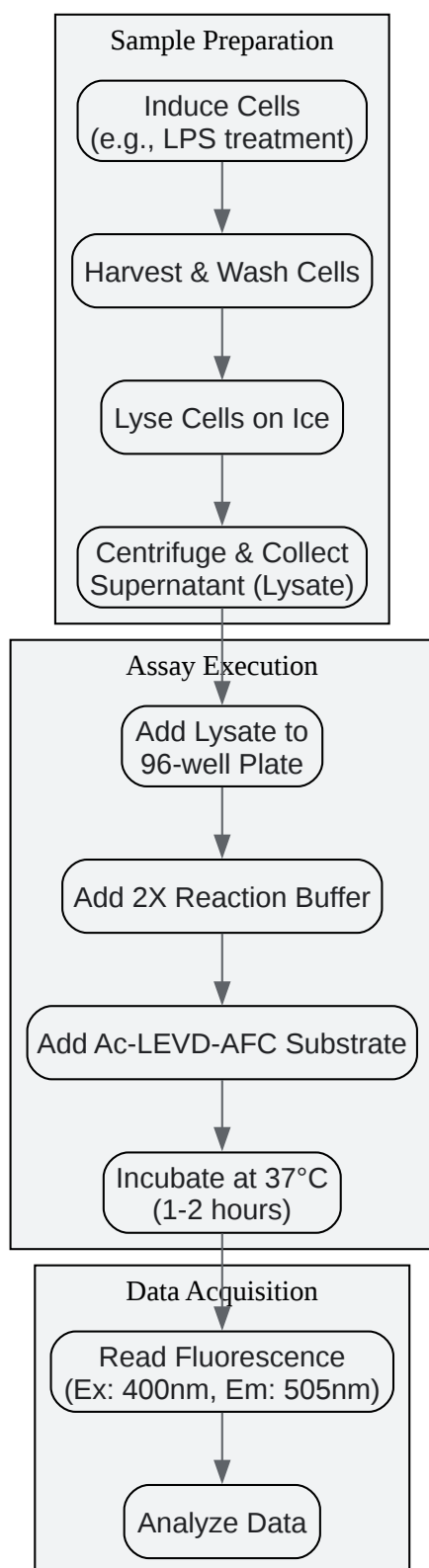
The fundamental principle behind the use of **Ac-LEVD-AFC** lies in its design as a specific recognition sequence for certain caspases, linked to a fluorescent reporter molecule. The cleavage of this substrate is an enzymatic reaction that can be broken down into key components and steps:

- Substrate Composition:
 - Ac (Acetyl Group): An acetyl group is attached to the N-terminus of the peptide to block it, preventing degradation by aminopeptidases and ensuring that the substrate is recognized and cleaved only at the specific internal site.

- LEVD (Leu-Glu-Val-Asp): This tetrapeptide sequence (Leucine-Glutamic acid-Valine-Aspartic acid) serves as the recognition motif for the caspase. Caspases exhibit specificity for cleaving substrates after an aspartic acid residue.^{[4][5]} The LEVD sequence is preferentially recognized by caspase-4 and related caspases.^{[3][6]}
- AFC (7-amino-4-trifluoromethylcoumarin): This is a fluorophore that, while conjugated to the peptide, is in a quenched or low-fluorescence state.
- Enzymatic Reaction: Caspase-4, a cysteine-aspartate protease, identifies the P4-P1 amino acid sequence of the substrate (LEVD). The active site of the caspase, containing a critical cysteine residue, catalyzes the hydrolysis of the peptide bond between the P1 residue (Aspartic Acid, D) and the AFC fluorophore.
- Signal Generation: Upon cleavage, the AFC molecule is liberated from the tetrapeptide. This free AFC exhibits strong fluorescence with a distinct excitation and emission spectrum. The emitted fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the caspase enzyme in the sample.^{[3][7]}







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